molecular formula C19H25N5O3S2 B2902237 2-((5-(4-(3-(4-methoxyphenyl)propanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide CAS No. 1105226-64-9

2-((5-(4-(3-(4-methoxyphenyl)propanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2902237
CAS No.: 1105226-64-9
M. Wt: 435.56
InChI Key: STLHYVNHVCQOBU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxyphenyl group, a piperazine ring, a thiadiazole ring, and an acetamide group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central thiadiazole ring. Techniques such as NMR and X-ray crystallography could be used to determine the exact structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, and the piperazine ring could participate in substitution reactions .

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be alpha1-adrenergic receptors (α1-ARs) . These are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the α1-ARs, by binding to them. This binding can modulate the pharmacokinetic properties of a drug substance

Biochemical Pathways

The compound’s interaction with α1-ARs can affect various biochemical pathways. For instance, it can influence the cholinergic transmission, which is associated with numerous neurodegenerative and psychiatric conditions . The compound might also impact the pathways related to cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties play a significant role in its bioavailability . The in silico docking and molecular dynamics simulations, along with ADME calculations, can help identify promising lead compounds . .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential impact on various biochemical pathways. For instance, it might help increase acetylcholine levels by inhibiting acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This could potentially alleviate symptoms of diseases like Alzheimer’s, which are associated with a decrease in cholinergic transmission .

Properties

IUPAC Name

2-[[5-[4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S2/c1-20-16(25)13-28-19-22-21-18(29-19)24-11-9-23(10-12-24)17(26)8-5-14-3-6-15(27-2)7-4-14/h3-4,6-7H,5,8-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLHYVNHVCQOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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